N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Description
The compound “N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide” contains several functional groups including a carbamoyl group, a thiazole ring, and a cyclopropane ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of a thiazole ring, a carbamoyl group, and a cyclopropane ring in the compound suggests that it could have interesting structural properties. Thiazole is a heterocyclic compound that is planar and aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbamoyl group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a thiazole ring, a carbamoyl group, and a cyclopropane ring in the compound suggests that it could have unique properties, such as a specific melting point, boiling point, and solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-5-13-10(16)6-9-7-18-12(14-9)15-11(17)8-3-4-8/h2,7-8H,1,3-6H2,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPPAHUERFMJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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